

# An In-depth Technical Guide to the Synthesis and Characterization of 3-Hydroxyacetanilide

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## Compound of Interest

Compound Name: *Metacetamol*

Cat. No.: *B15613020*

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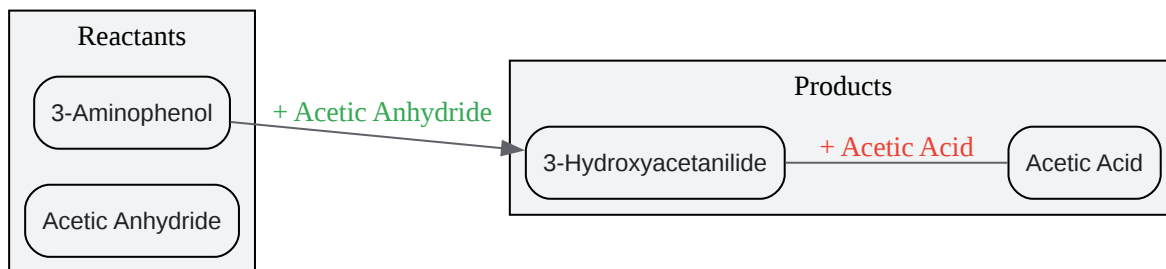
## For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 3-hydroxyacetanilide, also known as **metacetamol**. A regioisomer of the widely used analgesic paracetamol (4-hydroxyacetanilide), 3-hydroxyacetanilide is a valuable compound for research in medicinal chemistry and drug development. This document outlines a common synthetic route, detailed experimental protocols, and a thorough characterization of the final product using various analytical techniques.

## Synthesis of 3-Hydroxyacetanilide

The synthesis of 3-hydroxyacetanilide is most commonly achieved through the acetylation of 3-aminophenol with acetic anhydride. This reaction is analogous to the industrial synthesis of paracetamol.<sup>[1]</sup> The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion as a leaving group, resulting in the formation of the amide bond.

## Reaction Scheme



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Caption: Reaction scheme for the synthesis of 3-hydroxyacetanilide.

## Experimental Protocol

This protocol is adapted from the synthesis of paracetamol.<sup>[2][3][4]</sup>

Materials:

- 3-aminophenol
- Acetic anhydride
- Deionized water
- Ethanol (for recrystallization)
- Activated charcoal (optional)
- Standard laboratory glassware (Erlenmeyer flask, beaker, Büchner funnel, etc.)
- Heating mantle or hot plate
- Magnetic stirrer and stir bar
- Ice bath

Procedure:

- **Dissolution of Starting Material:** In a 250 mL Erlenmeyer flask, suspend 5.0 g of 3-aminophenol in 150 mL of warm deionized water. Stir the mixture to ensure even suspension.
- **Acetylation:** While stirring, cautiously add 6.0 mL of acetic anhydride to the 3-aminophenol suspension.
- **Reaction:** Heat the mixture to approximately 100°C with continuous stirring for 30-60 minutes to ensure the completion of the reaction. The solution may become clear.
- **Crystallization:** Remove the flask from the heat and allow it to cool to room temperature. Subsequently, place the flask in an ice bath to induce crystallization of the crude 3-hydroxyacetanilide.
- **Isolation of Crude Product:** Collect the crude crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.
- **Purification by Recrystallization:**
  - Transfer the crude product to a beaker.
  - Add a minimal amount of hot ethanol (or a mixture of ethanol and water) to dissolve the crystals completely.
  - If the solution is colored, a small amount of activated charcoal can be added, and the solution should be heated and then filtered while hot to remove the charcoal.
  - Allow the clear solution to cool slowly to room temperature, followed by cooling in an ice bath to promote the formation of pure crystals.
- **Final Product Isolation and Drying:** Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator or a vacuum oven at a low temperature.

## Expected Yield

The typical yield for this type of reaction ranges from 60% to 80%, depending on the purity of the starting materials and the efficiency of the crystallization and isolation steps.

## Characterization of 3-Hydroxyacetanilide

A comprehensive characterization of the synthesized 3-hydroxyacetanilide is crucial to confirm its identity and purity. The following analytical techniques are commonly employed.

### Physical Properties

Property	Value
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>2</sub>
Molecular Weight	151.16 g/mol
Appearance	Off-white to light gray solid
Melting Point	148-151 °C
Solubility	Soluble in hot water and ethanol.

### Spectroscopic Analysis

<sup>1</sup>H NMR spectroscopy is used to determine the structure of the molecule by analyzing the chemical environment of the hydrogen atoms.

Table of <sup>1</sup>H NMR Data (in DMSO-d<sub>6</sub>):[\[5\]](#)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
9.77	Singlet	1H	Phenolic -OH
9.33	Singlet	1H	Amide N-H
7.20	Triplet	1H	Aromatic C <sub>5</sub> -H
7.04	Doublet	1H	Aromatic C <sub>6</sub> -H
6.94	Singlet	1H	Aromatic C <sub>2</sub> -H
6.44	Doublet	1H	Aromatic C <sub>4</sub> -H
2.03	Singlet	3H	Acetyl -CH <sub>3</sub>

<sup>13</sup>C NMR spectroscopy provides information about the carbon skeleton of the molecule. The expected chemical shifts for 3-hydroxyacetanilide are estimated based on the known spectrum of its isomer, 4-hydroxyacetanilide (paracetamol).[6]

Estimated <sup>13</sup>C NMR Data (in DMSO-d<sub>6</sub>):

Chemical Shift (ppm)	Assignment
~168	Carbonyl C=O
~157	Aromatic C <sub>3</sub> -OH
~140	Aromatic C <sub>1</sub> -NH
~129	Aromatic C <sub>5</sub>
~110	Aromatic C <sub>6</sub>
~108	Aromatic C <sub>4</sub>
~105	Aromatic C <sub>2</sub>
~24	Acetyl -CH <sub>3</sub>

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table of FT-IR Data:[7]

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300 - 3500	Broad	O-H stretch (phenolic)
3100 - 3300	Medium	N-H stretch (amide)
~3050	Weak	Aromatic C-H stretch
~1650	Strong	C=O stretch (amide I band)
~1550	Medium	N-H bend (amide II band)
1450 - 1600	Medium	Aromatic C=C stretches
~1250	Medium	C-N stretch

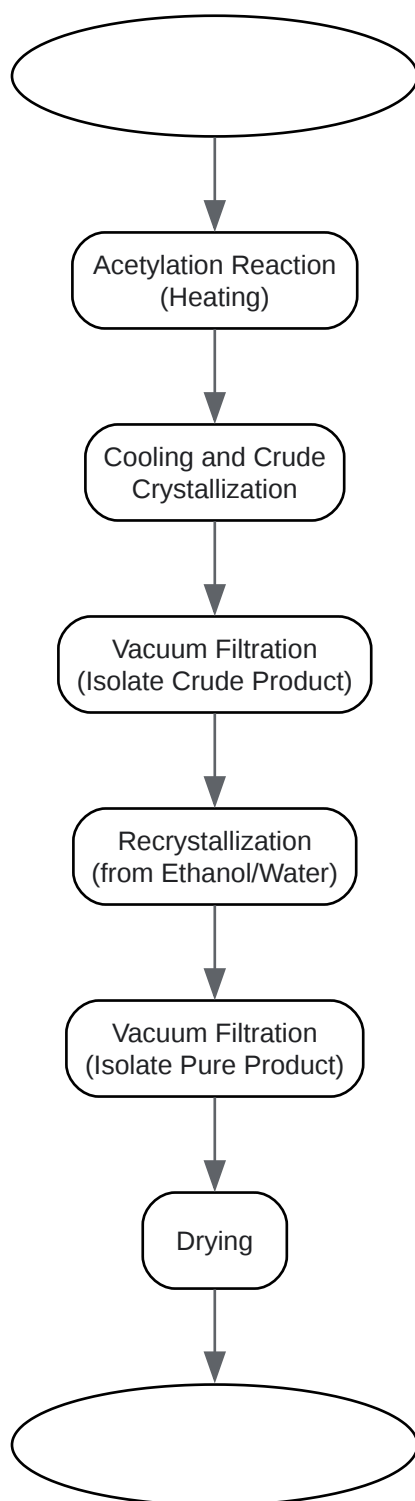
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly in conjugated systems. The expected  $\lambda_{\text{max}}$  for 3-hydroxyacetanilide in a polar solvent like ethanol or methanol would be in a similar range to that of paracetamol.[8]

Expected UV-Vis Data (in Ethanol/Methanol):

Parameter	Value
$\lambda_{\text{max}}$	~245-250 nm

## Workflow and Logic Diagrams

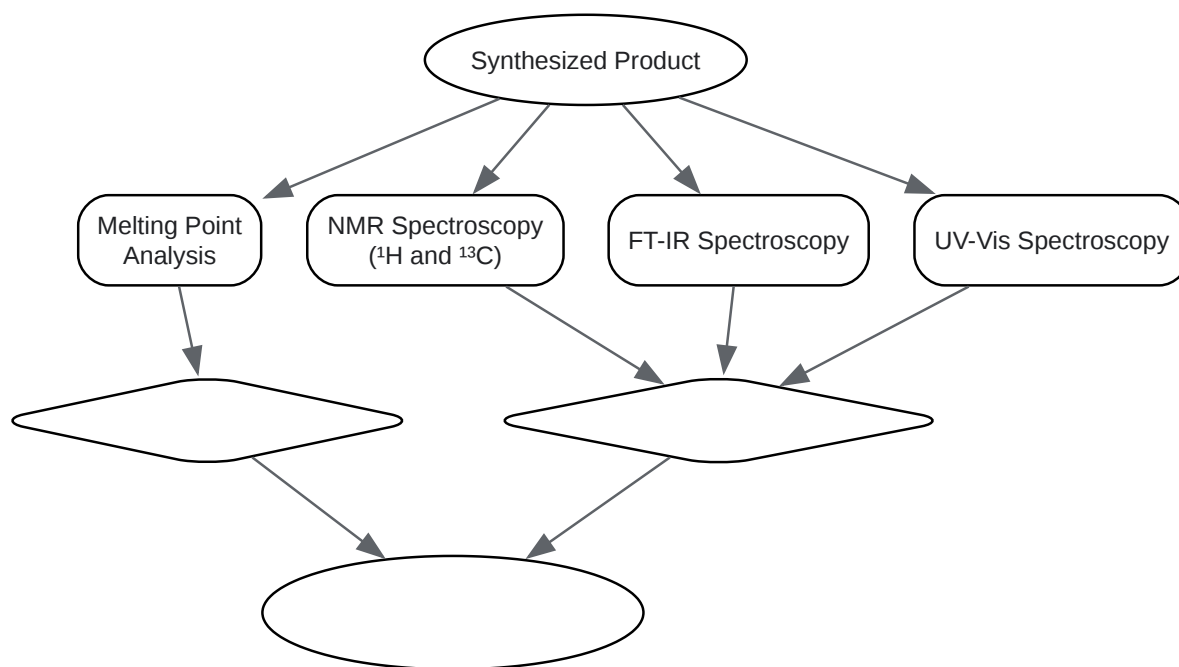
### Synthesis and Purification Workflow



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Caption: Workflow for the synthesis and purification of 3-hydroxyacetanilide.

## Characterization Logic Flow



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Caption: Logical flow for the characterization of 3-hydroxyacetanilide.

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